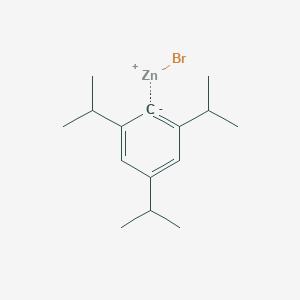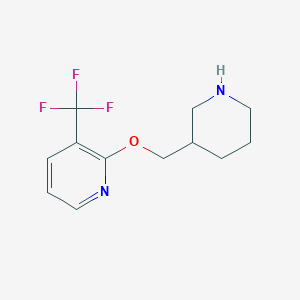
2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring attached to a pyridine ring via a methoxy group, and a trifluoromethyl group at the 3-position of the pyridine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This may involve the reduction of pyridine derivatives or the cyclization of appropriate precursors under specific conditions.
Attachment of the Methoxy Group: The methoxy group is introduced to the piperidine ring through nucleophilic substitution reactions. Common reagents for this step include methanol and appropriate catalysts.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperidine intermediate. This step often involves the use of palladium-catalyzed cross-coupling reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced to the pyridine ring through electrophilic or nucleophilic trifluoromethylation reactions. Reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into reduced derivatives, such as amines or alcohols. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Reagents such as halides or sulfonates are commonly employed.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules. Palladium catalysts are often used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, sulfonates
Coupling: Palladium catalysts, appropriate ligands
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, and coupling reactions can generate complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for applications in electronics, optics, and other advanced technologies.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine involves its interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites. This can result in the modulation of biochemical pathways and cellular processes.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering signaling cascades that lead to various physiological responses.
Ion Channel Modulation: The compound may interact with ion channels, affecting the flow of ions across cell membranes and influencing cellular excitability and signaling.
Comparison with Similar Compounds
2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)benzene: This compound has a benzene ring instead of a pyridine ring, which may result in different chemical and biological properties.
2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)quinoline: This compound has a quinoline ring, which may confer additional aromaticity and potential biological activities.
2-(Piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyrimidine: This compound has a pyrimidine ring, which may influence its interactions with enzymes and receptors.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which impart distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C12H15F3N2O |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethoxy)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)10-4-2-6-17-11(10)18-8-9-3-1-5-16-7-9/h2,4,6,9,16H,1,3,5,7-8H2 |
InChI Key |
IXMGNFCWUHNQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=CC=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


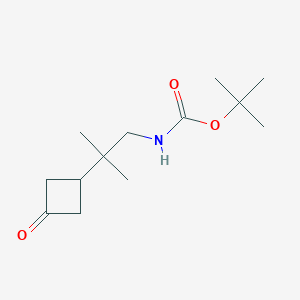
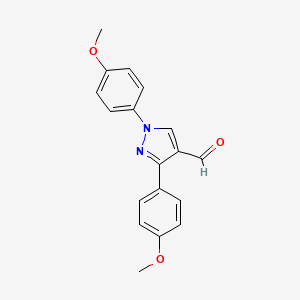
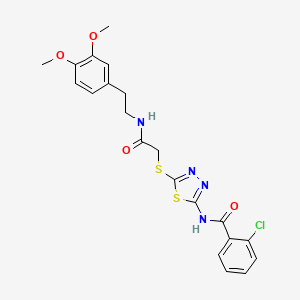

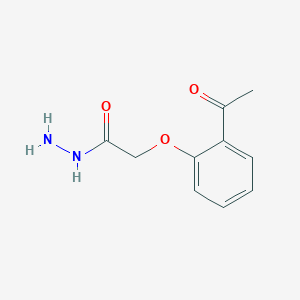
![4-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880877.png)
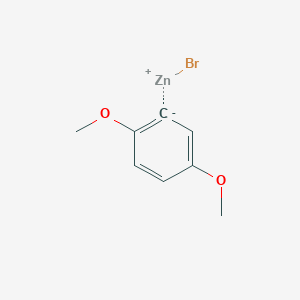
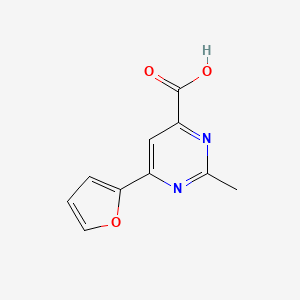
![(S)-5-Chloro-1,2-dimethyl-1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one](/img/structure/B14880887.png)
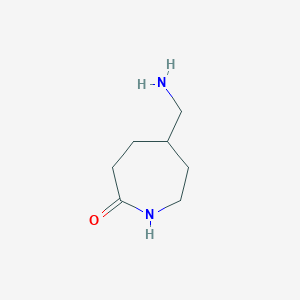
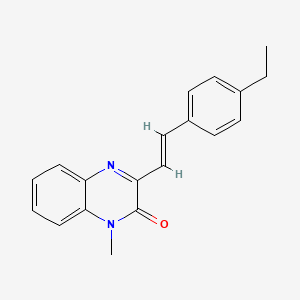
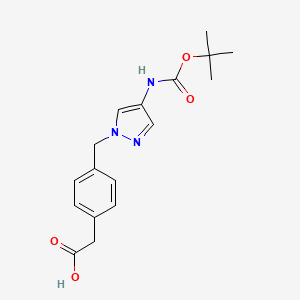
![4-[2-(Butan-2-ylsulfanyl)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B14880908.png)
